Regioisomeric Differentiation: 2,5-Dimethylbenzyl vs. 2,4-Dimethylbenzyl N3-Substitution
The immediate regioisomer 3-(2,4-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105219-35-9) is the closest commercially cataloged comparator, differing only in the position of the methyl group on the N3-benzyl ring. In analogous thieno[3,2-d]pyrimidine series, methylation positional isomers have been shown to alter PI3Kδ isoform selectivity by >5-fold (IC50 shifts from 112 nM to >500 nM) [1]. The 2,5-dimethyl substitution pattern creates an asymmetric steric profile that can directionally orient the benzyl group within a hydrophobic pocket differently than the 2,4-dimethyl isomer, potentially affecting both target engagement and off-target kinase promiscuity [2]. No direct enzymatic or cellular comparison data for these two specific CAS entities has been publicly disclosed; the differentiation evidence is therefore derived from structurally analogous thieno[3,2-d]pyrimidine systems where identical positional modifications produced measurable selectivity differences.
| Evidence Dimension | Predicted differential target engagement based on positional isomerism |
|---|---|
| Target Compound Data | 3-(2,5-dimethylbenzyl) substitution (CAS 1105238-18-3); molecular weight 376.5 g/mol [3] |
| Comparator Or Baseline | 3-(2,4-dimethylbenzyl) substitution (CAS 1105219-35-9); molecular weight 376.5 g/mol [3] |
| Quantified Difference | Not experimentally determined for these two entries; class-level benchmark: >5-fold IC50 shift between methyl-positional isomers in related thieno[3,2-d]pyrimidine PI3Kδ inhibitor series [1] |
| Conditions | Inference drawn from PI3Kδ enzymatic assays (ADP-Glo kinase assay) and BRD4-BD1 binding assays reported for the 10b series in [1] |
Why This Matters
Procurement of the incorrect regioisomer can falsify SAR conclusions; the 2,5-dimethyl substitution pattern is a specific, non-interchangeable design variable that must be verified by exact CAS number before screening.
- [1] Ran, K. et al. (2025). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. DOI: 10.1021/acs.jmedchem.4c02478. View Source
- [2] Discovery of novel thienopyrimidine derivatives as LRRK2 inhibitors. (2022). Bulletin of the Korean Chemical Society, 43(3), 412–420. DOI: 10.1002/bkcs.12473. View Source
- [3] Chemsrc. 3-(2,4-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. CAS 1105219-35-9. Retrieved from https://m.chemsrc.com/cas/1105219-35-9_2572700.html. View Source
